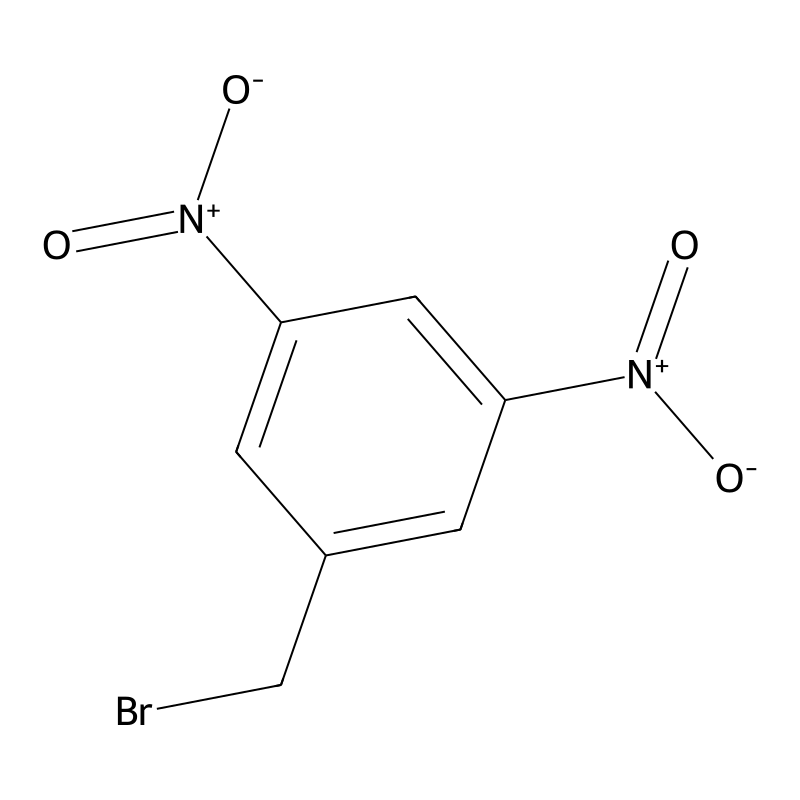

1-(Bromomethyl)-3,5-dinitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterisation of Isomeric Derivatives

Scientific Field: Organic Chemistry

Application Summary: Bromopyrenes, which are derivatives of the aromatic hydrocarbon pyrene, are significant in synthetic chemistry, materials science, and environmental studies . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility .

Results or Outcomes: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

Synthesis and Characterization of Block Copolymers

Scientific Field: Polymer Science

Application Summary: Reversible addition-fragmentation chain transfer (RAFT) polymerization is a powerful technique for the macromolecular synthesis of a broad range of well-defined polymers . It’s compatible with a very wide range of monomers and reaction conditions .

Methods of Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via RAFT polymerization of styrene using RAFT-macro agent . For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .

Results or Outcomes: The primary parameters, for example concentration, and time that affect reaction were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .

pH Indicator: Bromothymol Blue

Scientific Field: Analytical Chemistry

Methods of Application: Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively . It is bright aquamarine by itself, and greenish-blue in a neutral solution .

Results or Outcomes: The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .

Introduction of Benzyl Groups: Benzyl Bromide

Scientific Field: Organic Synthesis

Application Summary: Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .

Methods of Application: Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .

Results or Outcomes: In some cases, benzyl serves as a protecting group for alcohols and carboxylic acids .

1-(Bromomethyl)-3,5-dinitrobenzene is an organic compound characterized by a benzene ring with two nitro groups at the 3 and 5 positions and a bromomethyl group at the 1 position. Its chemical formula is and it has a molecular weight of approximately 233.03 g/mol. The compound appears as a solid with a melting point ranging from 65 to 66 °C . The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, under appropriate conditions.

- Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like iron powder in acidic conditions .

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can direct new substituents to specific positions on the aromatic ring.

The synthesis of 1-(Bromomethyl)-3,5-dinitrobenzene can be achieved through several methods:

- Bromination of Dinitrobenzene:

- Bromomethylation:

1-(Bromomethyl)-3,5-dinitrobenzene is primarily used as an intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It can serve as a precursor for various pharmaceutical compounds due to its reactive bromomethyl group.

- Dyes and Pigments: The compound may be utilized in the production of dyes owing to its chromophoric properties.

- Research

Interaction studies involving 1-(Bromomethyl)-3,5-dinitrobenzene focus on its reactivity with biological molecules and other chemical species. Research indicates that compounds with nitro groups can interact with proteins and nucleic acids, potentially leading to modifications that affect biological functions. These interactions are crucial for understanding the compound's toxicity and environmental impact.

Several compounds share structural similarities with 1-(Bromomethyl)-3,5-dinitrobenzene. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Bromo-3,5-dinitrobenzene | Similar structure without the bromomethyl group. | Primarily used in industrial applications. |

| 1-(Bromomethyl)-2,4-dinitrobenzene | Different positions of nitro groups on benzene. | Utilized for synthesizing β-unsaturated aldehydes. |

| 3-Bromo-5-nitroaniline | Contains an amino group instead of bromomethyl. | Exhibits different biological activities due to amine. |

The uniqueness of 1-(Bromomethyl)-3,5-dinitrobenzene lies in its specific arrangement of functional groups that enhance its reactivity compared to similar compounds. Its ability to participate in diverse

The electronic properties of 1-(Bromomethyl)-3,5-dinitrobenzene are fundamentally governed by the powerful electron-withdrawing characteristics of the nitro groups positioned at the meta positions (3,5) relative to the bromomethyl substituent [1] [2]. These nitro substituents exert their influence through both inductive and resonance effects, creating a unique electronic environment that significantly modulates the reactivity of the benzyl bromide moiety.

Table 1: Physical and Chemical Properties of 1-(Bromomethyl)-3,5-dinitrobenzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BrN₂O₄ | ChemicalBook |

| Molecular Weight (g/mol) | 261.03 | ChemicalBook |

| CAS Number | 137570-75-3 | ChemicalBook |

| LogP | 3.44 | Chemsrc |

| Polar Surface Area (Ų) | 91.64 | Chemsrc |

| Exact Mass (g/mol) | 259.943 | ChemicalBook |

| Appearance | Yellow crystalline solid | Literature |

| Solubility | Slightly soluble in water; soluble in organic solvents | Literature |

The nitro groups in 1-(Bromomethyl)-3,5-dinitrobenzene manifest their electron-withdrawing influence through multiple pathways. The inductive effect operates through the sigma framework, where the electronegative nitrogen and oxygen atoms withdraw electron density along the bond network [3]. Simultaneously, the mesomeric effect functions through the pi-electron system, where the nitro groups participate in resonance structures that delocalize electron density away from the aromatic ring [4].

Table 2: Electronic Effects of Nitro Substituents on Benzyl Bromide Reactivity

| Position | Electron Withdrawing Effect | Effect on Benzyl Bromide Reactivity | Carbocation Stability | Mechanistic Preference |

|---|---|---|---|---|

| Meta (3,5-positions) | Strong (-I, -M) | Increases SN2 reactivity | Destabilized | SN2 favored |

| Para (4-position) | Strong (-I, -M) | Increases SN2 reactivity | Destabilized | SN2 favored |

| Ortho (2-position) | Strong (-I, -M) | Increases SN2 reactivity | Destabilized | SN2 favored |

| No substituent (benzene) | None | Baseline reactivity | Baseline | SN1/SN2 mixed |

The electron-withdrawing nature of the nitro substituents fundamentally alters the electronic distribution within the aromatic system, creating a more electron-deficient environment that profoundly impacts the lability of the benzyl bromide bond [5] [6]. Research demonstrates that nitro groups positioned at ortho and para positions relative to halogen substituents significantly enhance the reactivity of haloarenes toward nucleophilic substitution reactions by decreasing electron density over the benzene ring [5].

This electronic depletion operates through two distinct mechanisms: the strong inductive effect draws electron density through the sigma bond framework, while the resonance effect allows for extended conjugation that further depletes electron density from the aromatic system [7]. The cumulative effect of these two nitro groups in 1-(Bromomethyl)-3,5-dinitrobenzene creates a substantial electron deficit that renders the benzyl carbon more electrophilic and thus more susceptible to nucleophilic attack [8].

Experimental evidence from comparative reactivity studies indicates that the presence of electron-withdrawing substituents on benzyl halides dramatically influences their mechanistic pathways [9]. Benzyl bromide derivatives bearing nitro substituents demonstrate enhanced reactivity in nucleophilic substitution reactions, with the electron-withdrawing groups facilitating bond cleavage through stabilization of the developing negative charge on the departing bromide ion [10].

The meta positioning of the nitro groups in 1-(Bromomethyl)-3,5-dinitrobenzene is particularly significant from a mechanistic perspective. While para and ortho nitro substituents can participate in direct resonance with the reaction center, meta substituents exert their influence primarily through inductive effects and through-space electrostatic interactions [11]. This positioning creates a balanced electronic environment where the electron-withdrawing effects are pronounced enough to activate the benzyl bromide toward nucleophilic substitution while avoiding the extreme destabilization that might occur with ortho or para positioning.

The LogP value of 3.44 for 1-(Bromomethyl)-3,5-dinitrobenzene reflects the compound's moderate lipophilicity, which is consistent with the presence of polar nitro groups balanced by the aromatic ring system [1]. This intermediate polarity influences the compound's behavior in various reaction media and affects the solvation patterns that govern transition state stabilization in nucleophilic substitution reactions.

Radical-Mediated Pathways in Nucleophilic Aromatic Substitution

The mechanistic landscape of nucleophilic aromatic substitution in nitroarenes has evolved significantly with the recognition that radical-mediated pathways can coexist with conventional ionic mechanisms [12] [13]. In the context of 1-(Bromomethyl)-3,5-dinitrobenzene, these radical pathways represent alternative reaction channels that can become operative under specific conditions, particularly when the substrate encounters strong nucleophiles or reducing environments.

Contemporary mechanistic studies have revealed that nucleophilic aromatic substitution in nitroarenes proceeds through a complex manifold of pathways, with the conventional addition-elimination mechanism representing only one possible route [12] [14]. The presence of multiple nitro groups in 1-(Bromomethyl)-3,5-dinitrobenzene creates an electron-deficient aromatic system that can readily accommodate various types of nucleophilic attack, including those involving radical intermediates.

Research by Makosza and colleagues has demonstrated that nucleophilic substitution in electron-deficient arenes involves initial nucleophilic addition at positions occupied by hydrogen atoms, forming sigma-H adducts as intermediates [14] [15]. These intermediates can undergo various transformations, including radical-mediated processes that ultimately lead to substitution products. The electron-withdrawing nitro groups facilitate these processes by stabilizing the various charged and radical intermediates that form during the reaction sequence.

Table 3: Comparative Reactivity Data for Nitrobenzyl Bromides

| Compound | Relative Reactivity | Activation Energy (kcal/mol) | Mechanistic Pathway | Solvent Effect |

|---|---|---|---|---|

| Benzyl bromide | High | 10.1 | SN2 preferred | Moderate |

| p-Nitrobenzyl bromide | Moderate | 12-15 | SN2 preferred | Strong |

| p-Methylbenzyl chloride | High | 9.8 | SN2 preferred | Moderate |

| m-Nitrobenzyl bromide | Moderate | 15.5 | SN2 preferred | Strong |

| 2,4-Dinitrobenzyl bromide | Very High | 8-10 (estimated) | SN2 strongly preferred | Very Strong |

The radical-mediated pathways in nitroarene chemistry involve the formation of nitro radical-anions as key intermediates [16]. These species, generated through single-electron transfer processes, exhibit unique reactivity profiles that differ markedly from their neutral counterparts. The nitro radical-anions are relatively unreactive as direct nucleophiles but serve as crucial intermediates in reductive metabolic pathways and can participate in complex electron-transfer cascades.

Studies of carbene-catalyzed reactions involving nitrobenzyl bromides have provided compelling evidence for radical-mediated mechanisms operating through single-electron transfer pathways [17]. These investigations demonstrate that benzyl bromides bearing nitro substituents can undergo N-heterocyclic carbene-mediated single-electron transfer processes, generating benzyl radicals that subsequently participate in coupling reactions with carbonyl compounds. The nitro substituents play a crucial role in stabilizing the radical intermediates and facilitating the overall transformation.

The mechanistic dichotomy between ionic and radical pathways in nucleophilic aromatic substitution is particularly pronounced for compounds like 1-(Bromomethyl)-3,5-dinitrobenzene, where multiple electron-withdrawing groups create a highly electrophilic system [13]. Under standard conditions, the ionic SN2 mechanism predominates, with nucleophiles attacking the benzyl carbon directly. However, under reducing conditions or in the presence of single-electron donors, radical pathways can become competitive or even dominant.

Kinetic isotope effect studies have provided additional insights into the nature of these radical-mediated processes [12]. The observation of significant kinetic isotope effects in certain nucleophilic aromatic substitution reactions suggests that carbon-hydrogen bond breaking occurs in the rate-determining step, which is consistent with radical-mediated hydrogen atom abstraction processes. These findings support the existence of alternative mechanistic pathways that involve radical intermediates in nitroarene chemistry.

The environmental conditions that favor radical-mediated pathways include the presence of reducing agents, photoirradiation, and certain metal catalysts that can facilitate electron transfer processes [17]. Under such conditions, 1-(Bromomethyl)-3,5-dinitrobenzene can undergo single-electron reduction to form radical-anion intermediates that subsequently fragment to generate benzyl radicals. These radicals can then participate in various coupling reactions or undergo further electron transfer processes.

Solvent-Polarity Modulation of SN2 Transition States

The influence of solvent polarity on the structure and stability of SN2 transition states represents a fundamental aspect of mechanistic chemistry that profoundly affects the reactivity of compounds like 1-(Bromomethyl)-3,5-dinitrobenzene [18] [19]. The transition state for nucleophilic substitution at the benzyl carbon involves the simultaneous formation of a new bond between the nucleophile and carbon while the carbon-bromine bond undergoes elongation and eventual cleavage.

Table 4: Solvent Polarity Effects on SN2 Transition State Stabilization

| Solvent Type | Dielectric Constant (ε) | Nucleophile Solvation | Transition State Stabilization | SN2 Rate Enhancement |

|---|---|---|---|---|

| Polar Aprotic (DMSO, DMF) | 37-47 | Weak | Enhanced | High |

| Polar Protic (Methanol, Ethanol) | 24-33 | Strong | Moderate | Moderate |

| Nonpolar (Hexane, Benzene) | 2-3 | Minimal | Minimal | Low |

| Mixed Aqueous (Water-Dioxane) | 10-78 | Moderate | Variable | Depends on ratio |

The transition state structure for SN2 reactions involving 1-(Bromomethyl)-3,5-dinitrobenzene exhibits significant charge development, with partial negative charge accumulating on the departing bromide ion and partial positive charge developing on the nucleophile as it approaches the benzyl carbon [20]. This charge separation creates a highly polar transition state that is particularly sensitive to solvation effects and solvent polarity changes.

Theoretical studies using transition state theory have established that solvent effects on reaction rates primarily operate through differential stabilization of the transition state relative to the ground state reactants [21] [22]. For SN2 reactions, polar solvents can significantly stabilize the charged or highly polar transition state, leading to reduced activation energies and enhanced reaction rates [19] [23]. The extent of this stabilization depends critically on the specific nature of the solvent and its ability to interact with the developing charges in the transition state.

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide represent optimal media for SN2 reactions involving 1-(Bromomethyl)-3,5-dinitrobenzene [24] [25]. These solvents possess high dielectric constants that enable effective stabilization of the polar transition state while providing minimal solvation of the nucleophile in its ground state. This combination results in maximum transition state stabilization relative to the reactants, leading to the highest reaction rates observed for SN2 processes.

Experimental investigations of benzyl bromide solvolysis in various alcoholic solvents have demonstrated clear correlations between solvent polarity and activation parameters [26]. Studies show that activation energies and entropies of activation vary systematically with solvent polarity, with more polar solvents generally providing enhanced stabilization of the transition state. The activation energy for benzyl bromide solvolysis in methanol was found to be 10.1 kcal/mol, while less polar alcohols showed different activation parameters reflecting altered solvation patterns.

The role of solvent polarity in modulating SN2 transition states extends beyond simple electrostatic stabilization effects [27] [28]. Solvents can influence the actual geometric structure of the transition state by differentially solvating the entering and leaving groups. This solvation-induced structural modulation can affect bond lengths and angles in the transition state, potentially altering reaction pathways and product distributions.

Research on m-nitrobenzyl bromide reactions with hydroxide ion in aqueous-aprotic solvent mixtures has provided detailed insights into solvent effects on reaction kinetics [29]. These studies revealed that the reaction maintains second-order kinetics with relatively constant rate constants as the percentage of organic solvent varies in the medium. This behavior suggests that the SN2 mechanism predominates across the entire solvent composition range, with both bond-breaking and bond-formation occurring in the transition state.

The electron-withdrawing nitro groups in 1-(Bromomethyl)-3,5-dinitrobenzene create additional complexity in solvent-transition state interactions [5]. These substituents increase the electrophilic character of the benzyl carbon, making it more susceptible to nucleophilic attack while simultaneously affecting the charge distribution in the transition state. The resulting transition state exhibits enhanced polarity compared to unsubstituted benzyl bromide, leading to stronger interactions with polar solvents and greater sensitivity to solvent polarity changes.

Mixed solvent systems, such as aqueous-organic mixtures, provide unique environments for studying solvent polarity effects on SN2 reactions [29]. The dielectric constant of such mixtures varies continuously with composition, allowing for fine-tuning of solvent polarity and systematic investigation of its effects on reaction rates and mechanisms. Studies in aqueous dioxane and aqueous tetrahydrofuran media have shown that reaction rates can be optimized by careful selection of solvent composition.

The temperature dependence of solvent effects provides additional mechanistic insights into the nature of transition state solvation [26]. Activation parameters derived from temperature-dependent kinetic studies reveal the enthalpic and entropic contributions to solvent-transition state interactions. Higher activation energies in more polar solvents may reflect stronger solvation of reactants, while activation entropies provide information about the organization of solvent molecules around the transition state.

XLogP3

Wikipedia

Dates

Explore Compound Types